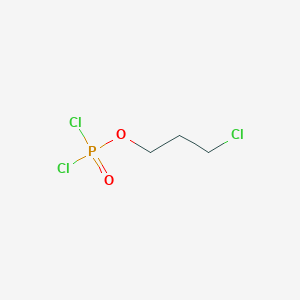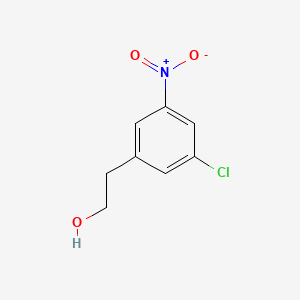
3-Chloropropyl phosphorodichloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropropyl phosphorodichloridate is an organophosphorus compound with the chemical formula C3H7Cl3O2P. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloropropyl phosphorodichloridate can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically proceeds as follows: [ \text{C3H7ClO} + \text{POCl3} \rightarrow \text{C3H7Cl3O2P} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction is carried out in specialized reactors designed to handle corrosive reagents and by-products. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 3-Chloropropyl phosphorodichloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-chloropropanol and phosphoric acid.
Oxidation and Reduction: While less common, the compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Hydrolysis: Typically occurs in aqueous solutions or under acidic or basic conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed:
Nucleophilic Substitution: Products include substituted phosphorodichloridates.
Hydrolysis: Yields 3-chloropropanol and phosphoric acid.
Oxidation and Reduction: Various oxidized or reduced phosphorus-containing compounds.
科学的研究の応用
3-Chloropropyl phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, including pesticides and flame retardants.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals, including plasticizers and surfactants.
作用機序
The mechanism of action of 3-chloropropyl phosphorodichloridate involves its reactivity with nucleophiles. The compound’s phosphorus atom is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form covalent bonds with various substrates, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Tris(2-chloroethyl) phosphate: Another organophosphorus compound used as a flame retardant.
Tris(2-chloro-1-methylethyl) phosphate: Commonly used in polyurethane foams as a flame retardant.
Tris(2-chloropropyl) phosphate: Similar in structure but with different substituents on the phosphorus atom.
Uniqueness: 3-Chloropropyl phosphorodichloridate is unique due to its specific reactivity and the presence of both chlorine and phosphorus atoms. This combination allows for a wide range of chemical transformations and applications, distinguishing it from other organophosphorus compounds.
特性
分子式 |
C3H6Cl3O2P |
|---|---|
分子量 |
211.41 g/mol |
IUPAC名 |
1-chloro-3-dichlorophosphoryloxypropane |
InChI |
InChI=1S/C3H6Cl3O2P/c4-2-1-3-8-9(5,6)7/h1-3H2 |
InChIキー |
LCVBPSKTKGXIDD-UHFFFAOYSA-N |
正規SMILES |
C(COP(=O)(Cl)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid](/img/structure/B13691922.png)




![2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B13691943.png)

![4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)

![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)

![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)


